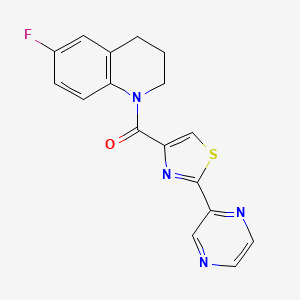![molecular formula C18H21N3O2 B7574102 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide](/img/structure/B7574102.png)
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, also known as DPP-4 inhibitor, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme that plays a crucial role in the regulation of glucose metabolism.
作用机制
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors act by inhibiting the activity of 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, an enzyme that cleaves incretin hormones and other peptides. By inhibiting 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide, the levels of incretin hormones are increased, which leads to enhanced insulin secretion and reduced glucagon secretion. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors also have other effects, including improving beta-cell function, reducing oxidative stress, and decreasing inflammation.
Biochemical and Physiological Effects:
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been shown to have several biochemical and physiological effects in preclinical and clinical studies. They increase insulin secretion, improve glucose tolerance, and reduce HbA1c levels. They also decrease fasting plasma glucose levels, postprandial glucose levels, and glucagon levels. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been shown to improve beta-cell function and reduce insulin resistance. They also have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have several advantages for lab experiments. They are easy to synthesize and purify, and they have a well-defined mechanism of action. They are also relatively safe and well-tolerated in humans. However, there are some limitations to using 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors in lab experiments. They may have off-target effects, and their effects may vary depending on the experimental conditions. They may also have different effects in different animal models and human populations.
未来方向
There are several future directions for the research on 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors. One direction is to investigate their effects on other metabolic disorders, such as obesity and non-alcoholic fatty liver disease. Another direction is to develop more potent and selective 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors with fewer off-target effects. Other directions include investigating their effects on cardiovascular disease, inflammation, and cancer, and exploring their potential for combination therapy with other drugs.
合成方法
The synthesis of 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors involves a series of chemical reactions, including condensation, cyclization, and amidation. The starting materials for the synthesis are 2,5-dimethyl-1-phenylpyrrole-3-carboxylic acid, prop-2-enoyl chloride, and ethylenediamine. The reaction is carried out in the presence of a catalyst and a solvent, such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The final product is obtained by purification and crystallization.
科学研究应用
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have been extensively studied for their potential therapeutic applications in the treatment of type 2 diabetes mellitus (T2DM). They work by increasing the levels of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), which stimulate insulin secretion and reduce glucagon secretion. 2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide inhibitors have also been investigated for their effects on cardiovascular disease, inflammation, and cancer.
属性
IUPAC Name |
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-4-17(22)19-10-11-20-18(23)16-12-13(2)21(14(16)3)15-8-6-5-7-9-15/h4-9,12H,1,10-11H2,2-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVOQSFZQOZDSAX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=CC=C2)C)C(=O)NCCNC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-dimethyl-1-phenyl-N-[2-(prop-2-enoylamino)ethyl]pyrrole-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(Tetrazol-1-yl)-1-[2-[4-(trifluoromethyl)phenyl]piperidin-1-yl]ethanone](/img/structure/B7574019.png)
![2-[2-Oxo-2-(3-pyrazol-1-ylpiperidin-1-yl)ethyl]-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7574030.png)
![[6-(Dimethylamino)pyridazin-3-yl]-[3-(2-methylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574036.png)
![1-[(1-Methylimidazol-2-yl)methyl]-4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazine](/img/structure/B7574039.png)
![1-(2-Methoxyethyl)-5-[3-(2-methylimidazol-1-yl)piperidine-1-carbonyl]pyridin-2-one](/img/structure/B7574044.png)
![4-[1-(3,5-Dimethylphenyl)cyclopropanecarbonyl]-1,4-diazepane-1-carboxamide](/img/structure/B7574056.png)
![3-[(4-Chlorophenyl)methyl]-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidin-4-one](/img/structure/B7574059.png)
![[2-[1-[(3-Methyl-1,2-oxazol-5-yl)methyl]piperidin-4-yl]azepan-1-yl]-phenylmethanone](/img/structure/B7574062.png)
![4,5-dimethyl-2-[(1-methyl-2-propan-2-yl-6,7-dihydro-4H-imidazo[4,5-c]pyridin-5-yl)methyl]-1,3-oxazole](/img/structure/B7574071.png)
![N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-2-(2-oxoquinoxalin-1-yl)acetamide](/img/structure/B7574072.png)

![2-[4-(4-methylcyclohexyl)oxypiperidin-1-yl]-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B7574082.png)

![3H-benzimidazol-5-yl-[3-(2-ethylimidazol-1-yl)piperidin-1-yl]methanone](/img/structure/B7574103.png)